1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the chloro and ethyl groups at the appropriate positions. The final step involves the coupling of the indole derivative with N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide under suitable reaction conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, leading to various biological effects . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with cellular proteins .
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives such as:
1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.
5-fluoro-1H-indole-2-carboxylic acid: Exhibits antiviral and anticancer activities.
1H-indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c1-14-3-2-4-18(9-14)25-22(28)16-10-21(27)26(13-16)8-7-15-12-24-20-6-5-17(23)11-19(15)20/h2-6,9,11-12,16,24H,7-8,10,13H2,1H3,(H,25,28) |
InChI Key |
ZYYPBAFTBWNESH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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